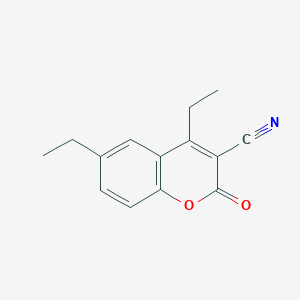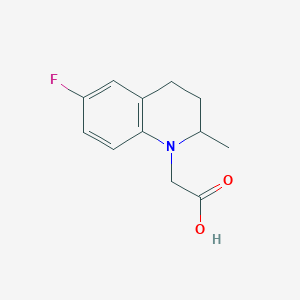![molecular formula C14H12N2O B11881551 1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one CAS No. 612065-16-4](/img/structure/B11881551.png)
1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1,2,3,6-Tetrahidroindolizino[6,7-b]indol-5-ona es un compuesto heterocíclico que contiene nitrógeno. Este compuesto es parte de la familia de los indolizinoindoles, que es conocida por su estructura compleja y sus significativas actividades biológicas. El esqueleto de indolizinoindol se encuentra en varios alcaloides naturales y compuestos farmacológicamente activos sintéticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La 1,2,3,6-Tetrahidroindolizino[6,7-b]indol-5-ona se puede sintetizar mediante una reacción en cascada de un solo paso que involucra triptaminas, propiolatos de alquilo y β-nitroalquenos. El mecanismo de reacción implica la generación secuencial de β-enaminoéster, adición de Michael, reacción de Pictet-Spengler y proceso de anulación . Otro método involucra la ciclación intramolecular de Heck del 6-(2-bromofenilamino)-5-oxo-1,2,3,5-tetrahidroindolizina-8-carboxilato de metilo .
Métodos de producción industrial
Los métodos de producción industrial para la 1,2,3,6-Tetrahidroindolizino[6,7-b]indol-5-ona no están bien documentados en la literatura. Las rutas sintéticas mencionadas anteriormente se pueden adaptar para la producción a gran escala con una optimización adecuada de las condiciones de reacción y los procesos de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
La 1,2,3,6-Tetrahidroindolizino[6,7-b]indol-5-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar estructuras más complejas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el esqueleto de indolizinoindol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir varios alcoholes y aminas.
Aplicaciones Científicas De Investigación
La 1,2,3,6-Tetrahidroindolizino[6,7-b]indol-5-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de la 1,2,3,6-Tetrahidroindolizino[6,7-b]indol-5-ona implica su interacción con varios objetivos moleculares y vías. El núcleo heterocíclico que contiene nitrógeno del compuesto le permite interactuar con enzimas y receptores, potencialmente modulando su actividad. Los objetivos y vías moleculares exactos involucrados aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
Indolizino[8,7-b]indol: Otro miembro de la familia de los indolizinoindoles con actividades biológicas similares.
Tetrahidrocromeno[4′,3′2,3]indolizino[8,7-b]indol: Un compuesto estructuralmente relacionado sintetizado a través de rutas sintéticas similares.
Singularidad
La 1,2,3,6-Tetrahidroindolizino[6,7-b]indol-5-ona es única debido a su patrón de sustitución específico y la presencia de un núcleo tetrahidroindolizino. Esta estructura única contribuye a su reactividad química distinta y potenciales actividades biológicas.
Propiedades
Número CAS |
612065-16-4 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
1,2,3,9-tetrahydroindolizino[6,7-b]indol-10-one |
InChI |
InChI=1S/C14H12N2O/c17-14-13-11(8-9-4-3-7-16(9)14)10-5-1-2-6-12(10)15-13/h1-2,5-6,8,15H,3-4,7H2 |
Clave InChI |
RPDCOKYGNQFTQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(C(=O)N2C1)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11881492.png)





![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)


